molecular formula C15H14N2O4S2 B2647505 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-methylacetamide CAS No. 1021035-13-1

2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-methylacetamide

Cat. No.: B2647505
CAS No.: 1021035-13-1
M. Wt: 350.41
InChI Key: FVXGDZCOBZZOSU-UHFFFAOYSA-N
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Description

2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-methylacetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a thiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-methylacetamide typically involves multiple steps. One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, which is then subjected to a series of reactions to introduce the thiazole and acetamide functionalities.

    Preparation of Benzo[d][1,3]dioxole Derivative: This step involves the reaction of catechol with formaldehyde to form benzo[d][1,3]dioxole.

    Formation of Thiazole Ring: The benzo[d][1,3]dioxole derivative is then reacted with a thioamide and an α-haloketone under acidic conditions to form the thiazole ring.

    Introduction of Acetamide Group: Finally, the thiazole derivative is reacted with methylamine and acetic anhydride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-methylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with fewer oxygen functionalities.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-methylacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, while the thiazole ring can participate in various biochemical reactions. The acetamide group may enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
  • 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane
  • (2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate
  • 5-((1R,3aR,4S,6aR)-4-(benzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,2-b]furan-2(3H)-one

Uniqueness

2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-methylacetamide is unique due to its combination of a benzo[d][1,3]dioxole moiety, a thiazole ring, and an acetamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S2/c1-16-14(19)5-10-6-22-15(17-10)23-7-11(18)9-2-3-12-13(4-9)21-8-20-12/h2-4,6H,5,7-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXGDZCOBZZOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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